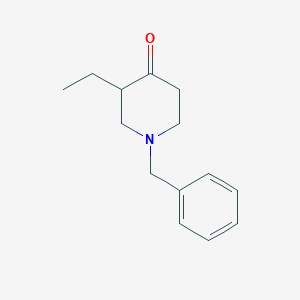

1-Benzyl-3-ethylpiperidin-4-one

Overview

Description

1-Benzyl-3-ethylpiperidin-4-one is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing a nitrogen atom. Piperidines are known for their presence in various pharmaceuticals and as intermediates in organic synthesis. The benzyl and ethyl groups attached to the piperidine ring influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of 1-Benzyl-3-ethylpiperidin-4-one derivatives can be achieved through various methods. One approach involves the preparation of 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, which readily undergoes palladium-catalyzed cross-coupling reactions with aryl iodides and bromides to generate 3,4-unsaturated 4-arylpiperidines . This method demonstrates the versatility of 1-Benzyl-3-ethylpiperidin-4-one as a precursor for further functionalization.

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-ethylpiperidin-4-one derivatives has been studied using various techniques, including X-ray crystallography. The major isomers of benzylated piperidines typically exhibit preferential equatorial attack during N-benzylation, as indicated by the crystal structures of related compounds . Additionally, conformational studies of N-acyl-3-ethylpiperidin-4-ones have shown a mixture of chair and boat forms for both E and Z isomers .

Chemical Reactions Analysis

1-Benzyl-3-ethylpiperidin-4-one derivatives participate in a range of chemical reactions. For instance, they can be used as intermediates in the synthesis of fluorescent N-benzylpiperidine-4-one derivatives, which have been evaluated for their potential as cholinesterase inhibitors . These derivatives can be synthesized via one-pot three-component protocols, demonstrating the compound's reactivity and utility in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-ethylpiperidin-4-one derivatives are influenced by their molecular structure. For example, the inclusion of the benzyl and ethyl groups can affect the compound's hydrophobicity, which plays a significant role in its interaction with biological molecules and its pharmacokinetic profile. The hydrophobicity of the spacer in avidin-conjugated columns significantly affects the retention and separation of chiral enantiomers of related compounds . Moreover, the formation of inclusion complexes with β-cyclodextrin can alter the solubility and stability of these compounds .

Scientific Research Applications

Synthesis and Application in Drug Development

- Synthesis of Hydrocinchonidine and Hydrocinchonine : The compound was used in the stereoselective conversion of an indole derivative leading to a formal total synthesis of hydrocinchonidine and hydrocinchonine, which are known for their medicinal properties (Ihara et al., 1988).

Anticancer and Antioxidant Activities

- Anticancer and Antioxidant Properties : A study synthesized and evaluated the anticancer and antioxidant activities of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues. Significant anticancer activity against breast cancer cell lines and comparable antioxidant activity to ascorbic acid were observed (Ahsan et al., 2020).

Chemical Synthesis Techniques

- Palladium-Catalyzed Cross-Coupling Reactions : The compound's derivative was observed to undergo palladium-catalyzed cross-coupling reactions with various aryl iodides and bromides, demonstrating its utility in chemical synthesis (Morrill & Mani, 2007).

Molecular Docking Studies

- Molecular Docking Against EGFR Tyrosine Kinase : Molecular docking studies against EGFR tyrosine kinase, a target for anticancer agents, were conducted for analogues of the compound. This demonstrated its potential in the development of targeted cancer therapies (Ahsan et al., 2020).

Iron Chelation in Medical Applications

- Iron Chelation for Treating Haemosiderosis : Derivatives of the compound were investigated for their role as orally active iron chelators, used to treat fatal secondary haemosiderosis in transfusion-dependent patients (Saghaie & Hider, 2009).

Future Directions

The future directions for research on 1-Benzyl-3-ethylpiperidin-4-one and other piperidin-4-one derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities . This could include the development of new synthetic methods, the discovery of novel reactions, and the evaluation of their pharmacological properties.

properties

IUPAC Name |

1-benzyl-3-ethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-13-11-15(9-8-14(13)16)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSKDLRMHAPHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-ethylpiperidin-4-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)